molecular formula C20H23N3O2 B10993352 N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide

N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide

Cat. No.: B10993352
M. Wt: 337.4 g/mol
InChI Key: RNJAPTYOANSULL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide is a synthetic organic compound that features a quinoline moiety linked to a pyrrole ring via a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy and Methyl Groups: The 2-hydroxy and 4-methyl groups can be introduced via selective functionalization reactions such as Friedel-Crafts alkylation and hydroxylation.

    Attachment of the Hexanamide Chain: The hexanamide chain can be attached through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation using N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: NBS, DCM, room temperature.

Major Products

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its quinoline moiety is known for its ability to intercalate with DNA, making it useful in studying DNA-binding proteins and nucleic acid structures.

Medicine

In medicinal chemistry, this compound has potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its ability to form stable complexes with metals can be exploited in the creation of catalysts or sensors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline moiety can intercalate with DNA, disrupting its structure and affecting replication and transcription processes. The pyrrole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide: Lacks the methyl group at the 4-position of the quinoline ring.

    N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)butanamide: Has a shorter alkyl chain.

    N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-imidazol-1-yl)hexanamide: Contains an imidazole ring instead of a pyrrole ring.

Uniqueness

N-(2-hydroxy-4-methylquinolin-7-yl)-6-(1H-pyrrol-1-yl)hexanamide is unique due to the specific combination of functional groups and the length of the alkyl chain. The presence of both the hydroxy and methyl groups on the quinoline ring, along with the pyrrole ring, provides a distinct set of chemical properties and biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-methyl-2-oxo-1H-quinolin-7-yl)-6-pyrrol-1-ylhexanamide

InChI

InChI=1S/C20H23N3O2/c1-15-13-20(25)22-18-14-16(8-9-17(15)18)21-19(24)7-3-2-4-10-23-11-5-6-12-23/h5-6,8-9,11-14H,2-4,7,10H2,1H3,(H,21,24)(H,22,25)

InChI Key

RNJAPTYOANSULL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCCCCN3C=CC=C3

Origin of Product

United States

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